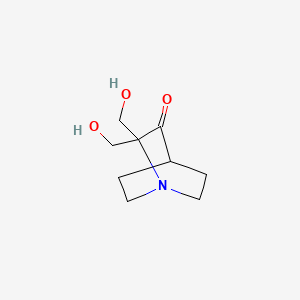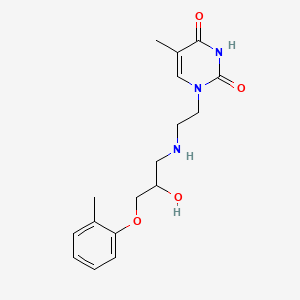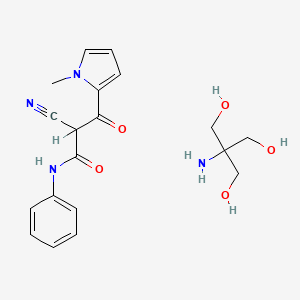
新橙皮苷二氢查耳酮
描述
新橙皮苷二氢查耳酮是新橙皮苷的衍生物,新橙皮苷是一种存在于柑橘类水果中的黄酮类化合物。 它以其强烈的甜味而闻名,比蔗糖甜约 1500-1800 倍 。 这种化合物特别有效地掩盖了柑橘类水果中其他化合物(包括柠檬苦素和柚皮苷)的苦味 。 它是在 1960 年代被发现的,当时美国农业部开展了一项研究计划,旨在最大限度地减少柑橘汁中苦味剂的味道 .
科学研究应用
新橙皮苷二氢查耳酮在科学研究中具有广泛的应用:
化学: 它用作各种化学配方中的甜味剂。
生物学: 它已被研究其抗氧化特性及其调节各种生物途径的能力.
作用机制
生化分析
Biochemical Properties
Neohesperidin dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of BACE1, a critical enzyme in the production of amyloid-beta peptides . This interaction induces a conformational transition to a closed complex, which excludes substrate recognition .
Cellular Effects
Neohesperidin dihydrochalcone has been shown to have various effects on cells. It has been found to inhibit cellular ROS generation in a dose-dependent manner . It also has anti-inflammatory effects, as it down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts .
Molecular Mechanism
Neohesperidin dihydrochalcone exerts its effects at the molecular level through various mechanisms. It binds to the active site of BACE1, inducing a conformational transition to a closed complex, which excludes substrate recognition . This binding interaction inhibits the activity of BACE1, leading to a decrease in the production of amyloid-beta peptides .
Temporal Effects in Laboratory Settings
The effects of Neohesperidin dihydrochalcone have been observed over time in laboratory settings. It has been shown to inhibit cellular ROS generation in a dose-dependent manner
Metabolic Pathways
Neohesperidin dihydrochalcone is involved in various metabolic pathways. The major reactions involved in the metabolism of NHP, from which NHD is derived, include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .
准备方法
化学反应分析
新橙皮苷二氢查耳酮会发生各种化学反应,包括:
水解: 这种反应涉及在水的存在下分解化合物。
葡萄糖醛酸化: 这种 II 期反应涉及将葡萄糖醛酸添加到化合物中。
硫酸化: 这种反应涉及添加一个硫酸盐基团。
谷氨酰化: 这种反应涉及添加一个谷氨酰基团。
N-丁酰甘氨酰化: 这种反应涉及添加一个丁酰基团。
乳酰化: 这种反应涉及添加一个乳酰基团
相似化合物的比较
新橙皮苷二氢查耳酮与其他二氢查耳酮类似,例如柚皮苷二氢查耳酮。 两种化合物在氢化后都会发生从苦味到强烈的甜味的剧烈味觉转变 。 其他类似化合物包括甘草甜素和甜菊糖苷,它们也是高强度甜味剂 。 新橙皮苷二氢查耳酮在掩盖柑橘类水果中其他化合物的苦味方面是独一无二的 .
属性
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGXXMINPYUHD-CUVHLRMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025706 | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
20702-77-6 | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOHESPERIDIN DIHYDROCHALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
313 to 313 °F (NTP, 1992) | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Neohesperidin dihydrochalcone interact with any specific targets in the body?
A1: Yes, research suggests that NHDC interacts with the sweet taste receptor, specifically the transmembrane domain (TMD) of the T1R3 subunit. [] This interaction is believed to be responsible for its sweet taste perception. []
Q2: What are the downstream effects of Neohesperidin dihydrochalcone's interaction with the sweet taste receptor?
A2: While the precise mechanisms are still under investigation, research indicates that NHDC activation of the sweet taste receptor in the ruminant intestine triggers the release of glucagon-like peptide-2 (GLP-2). [] This, in turn, leads to increased expression of the sodium-glucose co-transporter 1 (SGLT1), enhancing intestinal glucose absorption and mucosal growth. [] Additionally, studies in mice suggest potential effects on lipid metabolism and adipogenesis through modulation of the PI3K/AKT/mTOR pathway and AMP-activated protein kinase (AMPK). []
Q3: What is the molecular formula and weight of Neohesperidin dihydrochalcone?
A3: Neohesperidin dihydrochalcone has the molecular formula C28H36O15 and a molecular weight of 612.57 g/mol. []
Q4: Is there any spectroscopic data available for Neohesperidin dihydrochalcone?
A4: Yes, researchers have used various spectroscopic techniques to characterize NHDC. For instance, NMR spectroscopy (both 1H and 13C) has been employed to elucidate its structure, particularly in studies involving its chemical modification. [] Additionally, UV detection at a wavelength of 282 nm is commonly used in HPLC methods for its quantification. [, ]
Q5: How stable is Neohesperidin dihydrochalcone under various conditions?
A5: NHDC demonstrates remarkable stability across a broad range of pH and temperature conditions. [] Studies have shown optimal stability in aqueous solutions at a pH range of 3-5. [] It can withstand typical food processing conditions, including pasteurization and UHT processes. []
Q6: Does Neohesperidin dihydrochalcone possess any catalytic properties itself?
A7: NHDC is not known to possess inherent catalytic properties. It primarily functions as a sweetener and flavor modifier in food applications. [, ]
Q7: Have computational methods been employed to study Neohesperidin dihydrochalcone?
A8: Yes, computational chemistry plays a role in understanding NHDC's properties and interactions. For example, molecular docking studies have been used to predict the potential binding site of NHDC on alpha-amylase, providing insights into its activating effects on the enzyme. [] Additionally, molecular dynamics simulations have been employed to model the interaction between NHDC and the transmembrane domain of the T1R3 subunit of the sweet taste receptor. []
Q8: Have any QSAR models been developed for Neohesperidin dihydrochalcone or its analogs?
A9: Although specific QSAR models are not extensively discussed in the provided research, studies investigating the taste of synthesized NHDC analogs provide insights into structure-activity relationships. [] These findings highlight the importance of specific structural features, such as the methyl group and gauche conformation, in influencing the sweetness of NHDC and its analogs. []
Q9: How do structural modifications of Neohesperidin dihydrochalcone affect its sweetness?
A10: Research on NHDC analogs reveals that modifications to its structure significantly impact its sweetness. For instance, the introduction of a quinovose sugar moiety at the 4'-position through glycosylation resulted in analogs with varying sweetness intensities, with some being several times sweeter than saccharin. [] These findings suggest that the type and configuration of sugar moieties play a crucial role in modulating the sweetness of NHDC derivatives. []
Q10: Are there specific formulation strategies to improve the solubility or bioavailability of Neohesperidin dihydrochalcone?
A11: Yes, researchers have explored strategies to enhance the solubility of NHDC. One approach involves transglycosylation using enzymes like Bacillus stearothermophilus maltogenic amylase (BSMA). [] This process leads to the formation of NHDC oligosaccharides, such as maltosyl-NHDC, which exhibit significantly higher water solubility compared to the parent compound. []
Q11: What analytical techniques are commonly used to quantify Neohesperidin dihydrochalcone?
A15: High-performance liquid chromatography (HPLC) coupled with UV detection is the most prevalent technique for quantifying NHDC in various matrices, including food products, beverages, and biological samples. [, , , , ] Different HPLC methods have been developed and validated, employing various stationary phases, mobile phases, and detection wavelengths. [, , , ] For instance, reversed-phase C18 columns are frequently used with acetonitrile-water or methanol-water mixtures as the mobile phase. [, , ]
Q12: Are there any mass spectrometry-based methods for analyzing Neohesperidin dihydrochalcone?
A16: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to quantify NHDC in biological samples for pharmacokinetic studies. [, ] This highly sensitive and specific technique allows for accurate measurement of NHDC concentrations in complex matrices. [, ]
Q13: What are some key historical milestones in the research of Neohesperidin dihydrochalcone?
A27: Research on NHDC has progressed through several key milestones. Early studies in the 1960s focused on its sensory properties and potential as an intense sweetener. [] The discovery of its stability under various conditions paved the way for its use in food products. [] Subsequent research explored its flavor-modifying characteristics and potential health benefits. [, , ] More recently, studies have delved into its interactions with specific molecular targets, such as the sweet taste receptor, and its effects on cellular processes. [, , ]
Q14: What are some examples of cross-disciplinary applications or synergies in Neohesperidin dihydrochalcone research?
A28: NHDC research exemplifies cross-disciplinary synergy, bridging fields like food science, chemistry, and biology. Its initial discovery as a sweetener from citrus fruits involved organic chemistry and natural product isolation. [] Sensory analysis and food technology played crucial roles in understanding its taste profile and applications in food products. [, , ] Furthermore, its interactions with biological systems, including the sweet taste receptor and metabolic pathways, require expertise in biochemistry, molecular biology, and pharmacology. [, , ] This multidisciplinary approach has significantly advanced our understanding of NHDC's properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)


